T-3256336
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PMID25980951-Compound-16 involves a multi-step synthetic route. Initially, a sulfoximine-structure-substituted cyclohexylamine stereoisomer is prepared. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final compound . The reaction conditions and specific reagents used in these steps are crucial for achieving the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
PMID25980951-Compound-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25980951-Compound-16 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating protein interactions and cellular pathways. In medicine, it is explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID25980951-Compound-16 involves its interaction with specific molecular targets. It acts as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which plays a crucial role in regulating apoptosis and immune signaling. By binding to the active site of XIAP, the compound obstructs substrate entry and inactivates caspases, leading to the suppression of apoptosis . This mechanism is significant for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
PMID25980951-Compound-16 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other XIAP inhibitors and sulfoximine derivatives. PMID25980951-Compound-16 stands out for its high selectivity and potency in inhibiting XIAP, making it a valuable tool in both research and therapeutic contexts .
Biological Activity
T-3256336 is a novel small molecule inhibitor of apoptosis (IAP) proteins, which has garnered attention for its potential therapeutic applications in oncology. This compound functions by antagonizing the IAP family of proteins, which are known to inhibit apoptotic pathways and promote cancer cell survival. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
This compound targets IAP proteins, particularly XIAP (X-linked IAP), cIAP1, and cIAP2. By inhibiting these proteins, this compound promotes apoptosis in cancer cells through several mechanisms:
- Disruption of Anti-Apoptotic Signals : IAPs typically bind to caspases and prevent their activation. By inhibiting IAPs, this compound allows for the activation of caspases, leading to programmed cell death.
- Enhancement of Tumor Necrosis Factor (TNF) Signaling : The compound has been shown to enhance TNF-mediated apoptosis by facilitating the formation of death-inducing signaling complexes (DISCs) in tumor cells.
- Induction of Autophagy : Some studies suggest that this compound may also induce autophagic processes that contribute to cell death in certain cancer types.
Biological Activity Data
The biological activity of this compound has been evaluated through various preclinical studies. Below is a summary table highlighting key findings:
Case Studies
Several case studies have illustrated the efficacy of this compound in different cancer models:
-
Case Study in NSCLC :
- A study involving NSCLC cell lines treated with this compound demonstrated a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. The combination with standard chemotherapy agents showed synergistic effects, enhancing overall tumor cell death.
-
Breast Cancer Model :
- In a murine model of triple-negative breast cancer, administration of this compound led to significant tumor shrinkage compared to control groups. The study highlighted the compound's ability to sensitize tumors to TNF-alpha treatment, resulting in improved survival rates among treated mice.
-
Colorectal Cancer Evaluation :
- Research on colorectal cancer indicated that this compound not only induced apoptosis but also affected the tumor microenvironment by modulating immune responses, suggesting potential benefits in combination therapies with immunotherapies.
Properties
IUPAC Name |
(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHYSFOEZZZDD-QAPMSZJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45F2N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.